molecular formula C21H33NO5SSi B601487 Faropenem Impurity 7 CAS No. 120705-68-2

Faropenem Impurity 7

Cat. No.: B601487
CAS No.: 120705-68-2
M. Wt: 439.6 g/mol
InChI Key: MASHLNCIEFIURF-MMMWYMCRSA-N
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Description

Faropenem Impurity 7 is a degradation product of Faropenem, a broad-spectrum beta-lactam antibiotic belonging to the penem group. Faropenem is known for its efficacy against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of various bacterial infections. This compound, as a byproduct, is often studied to understand the stability and degradation pathways of Faropenem.

Mechanism of Action

Target of Action

Faropenem, the parent compound of Faropenem Impurity 7, primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to cell death . Faropenem demonstrates high binding affinity to high-molecular-weight PBPs but low affinity to low-molecular-weight PBPs .

Mode of Action

Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

Faropenem’s action on PBPs affects the biochemical pathways involved in bacterial cell wall synthesis . The inhibition of these pathways leads to the weakening of the bacterial cell wall, causing the bacteria to become more susceptible to osmotic pressure and eventually leading to cell lysis .

Pharmacokinetics

Faropenem, the parent compound, is known for its improved oral bioavailability, leading to higher systemic concentrations of the drug . This suggests that this compound may also possess similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Faropenem’s action results in the death of the bacteria. It has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . The morphological changes triggered by Faropenem are in agreement with the PBP binding affinities reported . Thus, the high binding affinities of Faropenem to PBPs from gram-negative and gram-positive bacteria are mirrored by its pronounced and concentration-dependent bactericidal effect .

Action Environment

The efficacy of Faropenem can be influenced by various environmental factors such as the presence of beta-lactamases, which are enzymes produced by some bacteria that provide resistance to beta-lactam antibiotics like Faropenem . Additionally, the nature of the tetrahydrofuran side chain in Faropenem has been found to affect its bactericidal effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Faropenem Impurity 7 involves the degradation of Faropenem under specific conditions. The synthetic route typically includes the treatment of Faropenem with acidic, alkaline, oxidative, or thermal conditions to induce degradation. For instance, Faropenem can be subjected to hydrolysis, oxidation, photolysis, and thermal degradation to produce various impurities, including this compound .

Industrial Production Methods: Industrial production of this compound is not typically carried out intentionally. Instead, it is often generated as a byproduct during the manufacturing and storage of Faropenem. The identification and quantification of such impurities are crucial for ensuring the quality and stability of the pharmaceutical product .

Chemical Reactions Analysis

Types of Reactions: Faropenem Impurity 7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various degradation products of Faropenem, with this compound being one of the significant byproducts .

Scientific Research Applications

Faropenem Impurity 7 is primarily studied in the context of pharmaceutical research to understand the stability and degradation pathways of Faropenem. Its applications include:

Comparison with Similar Compounds

Uniqueness of Faropenem Impurity 7: this compound is unique in its formation as a degradation product, providing valuable information about the stability and degradation pathways of Faropenem. Understanding these impurities is crucial for ensuring the quality and safety of Faropenem as a pharmaceutical product .

Properties

CAS No.

120705-68-2

Molecular Formula

C21H33NO5SSi

Molecular Weight

439.6 g/mol

IUPAC Name

prop-2-enyl (5R,6S)-6-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C21H33NO5SSi/c1-8-11-26-20(24)16-17(14-10-9-12-25-14)28-19-15(18(23)22(16)19)13(2)27-29(6,7)21(3,4)5/h8,13-15,19H,1,9-12H2,2-7H3/t13-,14+,15+,19-/m1/s1

InChI Key

MASHLNCIEFIURF-MMMWYMCRSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@@H]3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4-​Thia-​1-​azabicyclo[3.2.0]​hept-​2-​ene-​2-​carboxylic acid, 6-​[1-​[[(1,​1-​dimethylethyl)​dimethylsilyl]​oxy]​ethyl]​-​7-​oxo-​3-​(tetrahydro-​2-​furanyl)​-​, 2-​propenyl ester, [5R-​[3(S*)​,​5α,​6α(R*)​]​]​- (9CI)

Origin of Product

United States

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